molecular formula C9H9NO3 B589730 4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid CAS No. 57742-39-9

4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid

Cat. No. B589730
CAS RN: 57742-39-9
M. Wt: 182.193
InChI Key: QCXJEYYXVJIFCE-FIBGUPNXSA-N
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Description

“4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid”, also known as Acedoben-d3, is the deuterium labeled Acedoben . It has a molecular formula of C9H9NO3 and a molecular weight of 179.17300 . It is used in research areas and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

While specific synthesis methods for “4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid” were not found, a similar compound, 4-aminobenzoic acid derivatives, was synthesized by combining two pharmacophores using a molecular hybridization approach . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study by Barchańska et al. (2019) utilized LC-MS/MS to investigate the stability and degradation pathways of nitisinone, highlighting the importance of understanding chemical stability for medical applications. This approach could similarly apply to studying the stability and potential applications of 4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid in various conditions, contributing to a better understanding of its properties and applications (Barchańska et al., 2019).

Advanced Oxidation Processes

Research on acetaminophen degradation by advanced oxidation processes (AOPs) as reviewed by Qutob et al. (2022) sheds light on the pathways, by-products, and biotoxicity of pharmaceutical compounds. This knowledge base can be extrapolated to understand how 4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid might behave under similar degradation conditions, providing insights into its environmental impact and safety profile (Qutob et al., 2022).

Regulation of Gut Functions

Mao et al. (2019) discussed how benzoic acid, as an antibacterial and antifungal preservative, influences gut functions, suggesting potential research applications of 4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid in studying its effects on digestion, absorption, and the gut microbiota. This could pave the way for exploring its implications for health and disease management (Mao et al., 2019).

Pharmacokinetic Analysis

Hoffman and Hanneman (2017) performed a physiologically-based pharmacokinetic analysis of benzoic acid across different species, highlighting its metabolic and dosimetric variations. Such analyses are crucial for understanding the pharmacokinetics and safety of related compounds like 4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid, especially in the context of dietary exposures and interspecies differences (Hoffman & Hanneman, 2017).

properties

IUPAC Name

4-[(2,2,2-trideuterioacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJEYYXVJIFCE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746904
Record name 4-[(~2~H_3_)Ethanoylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acedoben-d3

CAS RN

57742-39-9
Record name 4-[(~2~H_3_)Ethanoylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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